

Technical Guide: 2-(Cyclopentylthio)pyridine-5-boronic acid (CAS 1218790-70-5)

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Compound of Interest

Compound Name: 2-(Cyclopentylthio)pyridine-5-boronic acid

Cat. No.: B595198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentylthio)pyridine-5-boronic acid is a heterocyclic organoboron compound. Boronic acids, particularly those containing pyridine rings, are crucial building blocks in modern organic and medicinal chemistry.^{[1][2][3]} Their utility stems from their versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^[4] This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents.^{[1][2][3]}

The structure of **2-(Cyclopentylthio)pyridine-5-boronic acid**, featuring a pyridine core, a boronic acid functional group, and a cyclopentylthio substituent, makes it a valuable reagent for introducing a substituted pyridinyl moiety into a target molecule. This is particularly relevant in drug discovery, where the pyridine scaffold is a common feature in bioactive compounds, known to participate in hydrogen bonding and other key interactions with biological targets.

This technical guide provides a summary of the available data on **2-(Cyclopentylthio)pyridine-5-boronic acid** and outlines its probable applications and general experimental methodologies.

Physicochemical Properties

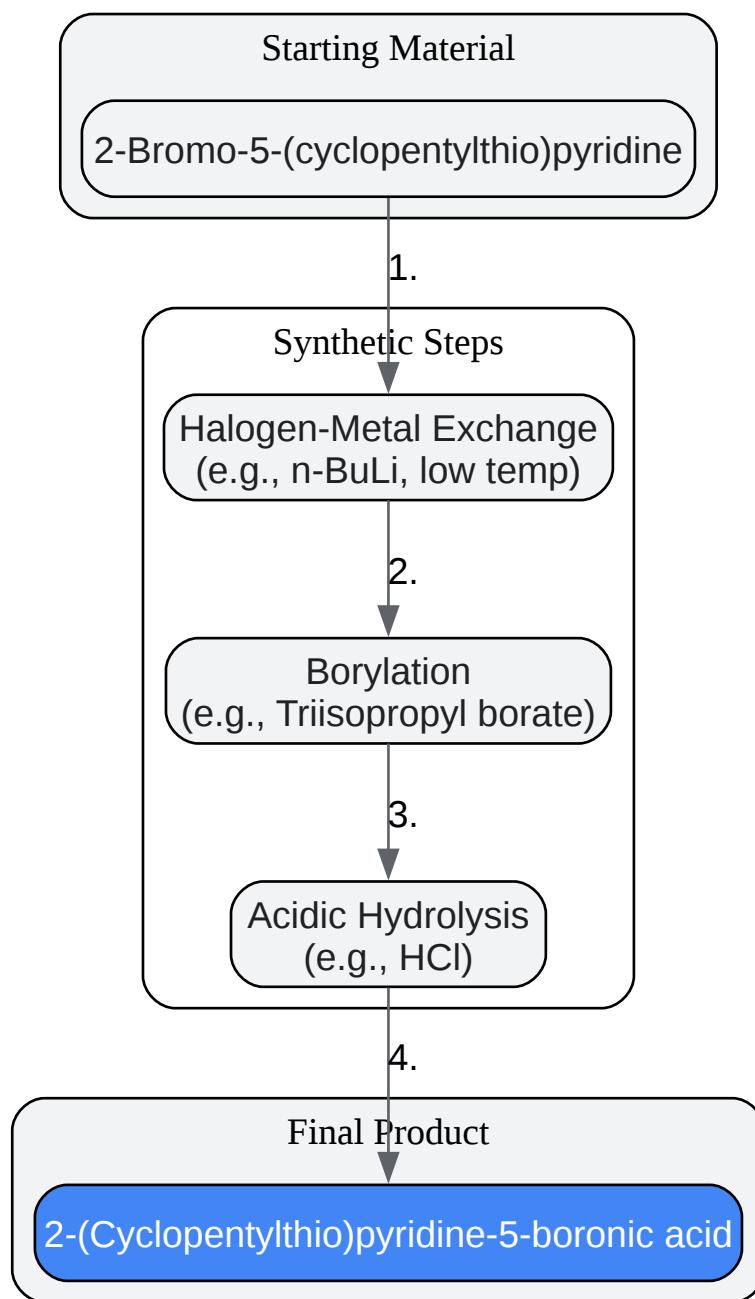
Quantitative data for **2-(Cyclopentylthio)pyridine-5-boronic acid** is summarized in the table below. This information is compiled from various chemical suppliers and databases.

Property	Value
CAS Number	1218790-70-5
Molecular Formula	C ₁₀ H ₁₄ BNO ₂ S
Molecular Weight	223.10 g/mol
Appearance	Solid (Typical for boronic acids)
Storage Conditions	Inert atmosphere, 2-8°C, protect from moisture

Synthesis

A specific, peer-reviewed synthesis protocol for **2-(Cyclopentylthio)pyridine-5-boronic acid** is not readily available in the public domain, suggesting it is primarily a commercially available building block. However, the synthesis of pyridinylboronic acids generally follows established methodologies. A common approach involves the lithiation of a halogenated pyridine precursor followed by quenching with a trialkyl borate.

Below is a generalized, hypothetical workflow for the synthesis of a pyridinylboronic acid like the target compound.



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Caption: Generalized synthetic workflow for a pyridinylboronic acid.

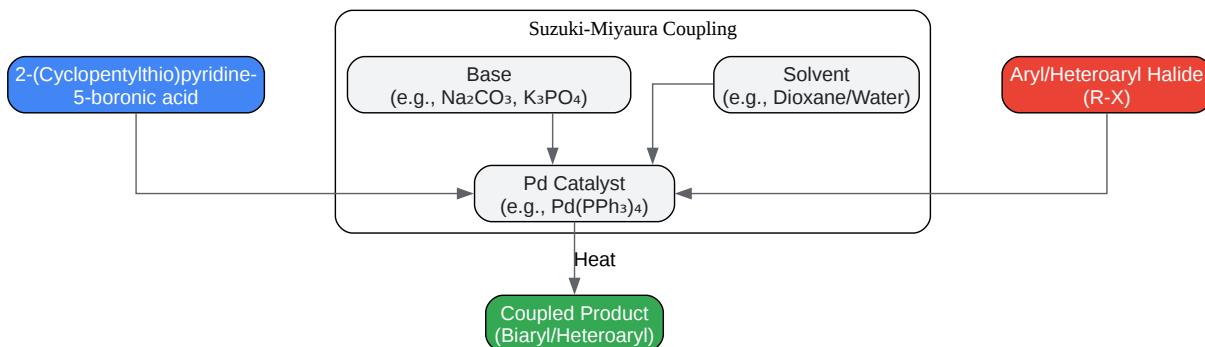
Hypothetical Experimental Protocol for Synthesis

This protocol is a representative example for the synthesis of a pyridinylboronic acid and has not been specifically verified for the title compound.

- Preparation: A solution of the corresponding bromopyridine precursor, 2-bromo-5-(cyclopentylthio)pyridine, in an anhydrous aprotic solvent (e.g., THF/toluene mixture) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Lithiation: A solution of an organolithium reagent, such as n-butyllithium in hexanes, is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete halogen-metal exchange.
- Borylation: A trialkyl borate, for example, triisopropyl borate, is added dropwise to the reaction mixture, maintaining the low temperature. The mixture is then allowed to slowly warm to room temperature.
- Quenching and Hydrolysis: The reaction is quenched by the addition of an acidic aqueous solution (e.g., 2N HCl).
- Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final boronic acid.

Applications in Drug Discovery

The primary application of **2-(Cyclopentylthio)pyridine-5-boronic acid** is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), a key step in the synthesis of biaryl and heteroaryl structures prevalent in many drug candidates.



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Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

- Reaction Setup: To a reaction vessel are added **2-(Cyclopentylthio)pyridine-5-boronic acid** (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
- Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water), is added.
- Reaction Execution: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C, with stirring, for a period of 2 to 24 hours. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the

aqueous layer is extracted with the organic solvent.

- **Purification:** The combined organic layers are washed with brine, dried over a drying agent (e.g., Na_2SO_4), filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Signaling Pathways

There is no publicly available information linking **2-(Cyclopentylthio)pyridine-5-boronic acid** to specific biological targets or signaling pathways. Its role is that of an intermediate in the synthesis of more complex molecules which may be designed to interact with various biological systems. The final structure of the molecule synthesized using this building block will determine its biological activity. For instance, if coupled to a moiety known to interact with a specific kinase, the resulting compound could be investigated as a kinase inhibitor.

Conclusion

2-(Cyclopentylthio)pyridine-5-boronic acid is a specialized chemical reagent with significant potential in the field of drug discovery and development. While detailed studies on the compound itself are not widely published, its structural features strongly indicate its utility as a versatile building block for the synthesis of complex heterocyclic compounds via Suzuki-Miyaura cross-coupling. Researchers can leverage this reagent to introduce a functionalized pyridine moiety, a common pharmacophore, into novel molecular scaffolds, thereby facilitating the exploration of new chemical space in the quest for new therapeutic agents. The general protocols provided herein can serve as a starting point for the application of this compound in synthetic chemistry workflows.

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